molecular formula C8H12O4 B8393498 1,4-Diacetoxybutene

1,4-Diacetoxybutene

Cat. No. B8393498
M. Wt: 172.18 g/mol
InChI Key: VIRPYONDKXQHHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05397439

Procedure details

1,4-BG is useful as a raw material for e.g. polyester or tetrahydrofuran. Some methods for producing 1,4-BG are known, and one of which comprises acetoxylating butadiene with acetic acid and oxygen to form 1,4-diacetoxybutene, hydrogenating the 1,4-diacetoxybutene to form 1,4-diacetoxybutane and then hydrolyzing the 1,4-diacetoxybutane to obtain 1,4-BG. A purified 1,4-BG is recovered from the hydrolysis product by multi-step distillations. One of which comprises supplying the hydrolysis product to a first distillation column, distilling off substantially all the amounts of water and acetic acid from the top of the column, supplying the bottom liquid to a second distillation column, distilling off an unreacted substance from the top of the second distillation column, circulating the distillate to a hydrolysis step, while distilling the bottom liquid from the second distillation column in a third distillation column to obtain 1,4-BG as a product (Japanese Patent Laid Open No. 19610/1977).
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
[O:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1.C=C[CH:8]=[CH2:9].[O:10]=O.[C:12]([OH:15])(=[O:14])[CH3:13]>>[C:8]([O:1][CH:5]=[CH:4][CH2:3][CH2:2][O:14][C:12](=[O:15])[CH3:13])(=[O:10])[CH3:9]

Inputs

Step One
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
polyester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=CC=C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Some methods for producing 1,4-BG

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)OC=CCCOC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.